Tiliquinol-Tilbroquinol Association Demonstrates Superior Activity Against Vibrio cholerae Relative to Standard Antibiotics
In a comparative in vitro susceptibility study of Vibrio cholerae O:1 strains, the tiliquinol-tilbroquinol association was identified as one of the most active antimicrobial agents against both O/129-sensitive and O/129-resistant strains, alongside nitrofuran derivatives [1]. This dual activity across resistance phenotypes distinguishes the combination from single-agent comparators that demonstrate efficacy gaps against resistant subpopulations.
| Evidence Dimension | Antimicrobial activity against Vibrio cholerae O:1 resistant strains |
|---|---|
| Target Compound Data | Most active antimicrobial agent against O/129-resistant strains (qualitative ranking) |
| Comparator Or Baseline | Standard antibiotics tested in parallel |
| Quantified Difference | Retained full activity against O/129-resistant strains (no efficacy loss observed with resistance phenotype) |
| Conditions | In vitro susceptibility testing of V. cholerae O:1 strains; tiliquinol-tilbroquinol association evaluated as intestinal antiseptic |
Why This Matters
Procurement of tiliquinol for combination studies is warranted where broad-spectrum intestinal antimicrobial coverage inclusive of resistant Vibrio cholerae strains is required, distinguishing it from antibiotics that lose potency against O/129-resistant isolates.
- [1] Dodin A, et al. Résistance de Vibrio cholerae 0:1 au composé O/129 et multirésistance aux antibiotiques. PubMed. 1992. View Source
